molecular formula C24H27FN4O3 B12160663 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12160663
M. Wt: 438.5 g/mol
InChI Key: VCYKIYBNWJERLU-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with various functional groups such as dimethoxyphenyl, fluorophenyl, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid, 4-fluoroaniline, and other reagents necessary for constructing the pyrimido[1,2-a][1,3,5]triazin-6-one core. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: Utilized in the development of materials with unique chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may bind to a particular receptor or enzyme, modulating its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-phenyl-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but lacks the fluorine atom.

    3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: Contains a chlorine atom instead of fluorine.

    3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-bromophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C24H27FN4O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H27FN4O3/c1-16-17(2)26-24-28(20-8-6-19(25)7-9-20)14-27(15-29(24)23(16)30)12-11-18-5-10-21(31-3)22(13-18)32-4/h5-10,13H,11-12,14-15H2,1-4H3

InChI Key

VCYKIYBNWJERLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F)C

Origin of Product

United States

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